molecular formula C9H7Br2FO B15334709 2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone

Cat. No.: B15334709
M. Wt: 309.96 g/mol
InChI Key: DSUPGGCAUFDWPM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7Br2FO. It is a colorless to pale yellow crystalline solid with a distinct odor. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-bromo-4-fluorophenyl)-1-propanone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction: Products include alcohols and hydrocarbons.

    Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is unique due to its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific arrangement of bromine and fluorine atoms also contributes to its distinct chemical behavior and applications .

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,1H3

InChI Key

DSUPGGCAUFDWPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)Br)Br

Origin of Product

United States

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